molecular formula C23H41NO2 B083594 Terminaline CAS No. 15112-49-9

Terminaline

Cat. No. B083594
CAS RN: 15112-49-9
M. Wt: 363.6 g/mol
InChI Key: QTNGLMWAVBOBLJ-RCFZRFIHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Terminaline is a natural compound found in the roots of the plant Terminalia arjuna, which is commonly used in traditional Ayurvedic medicine. Terminaline has attracted scientific attention due to its potential therapeutic properties and has been extensively studied for its biochemical and physiological effects. In

Scientific Research Applications

  • Structure of Terminaline : Terminaline, a minor alkaloid isolated from Pachysandra terminalis, has had its structure investigated, with a complete structure including absolute configuration proposed (Kikuchi, Ueo, & Nishinaga, 1967).

  • Antidiabetic Properties : Terminalin, a component isolated from African Mango (Irvingia gabonensis), has been found to stimulate glucose uptake by inhibiting protein tyrosine phosphatases (PTPs), suggesting potential antidiabetic effects (Yoon et al., 2022).

  • Chemical Structure and Liquid-Crystalline Behavior : Research involving the preparation of imine compounds with different terminal groups (including terminaline) has led to insights into their liquid-crystalline behavior, as well as their chemical structure identification through spectroscopy methods (Ridha & Hanoush, 2016; Islamallah, 2019).

  • Viral Genome Analysis : Terminaline has been used in studies for the analysis of viral genome termini, contributing to a better understanding of viral DNA replication and packaging mechanisms (Li et al., 2014).

  • Surgical Treatment of Terminal Neuromas : Research on the treatment of terminal neuromas, which can result from nerve injury, has identified various surgical procedures, with some studies suggesting potential applications of terminaline in this context (Ives et al., 2018).

  • Photocatalytic Organic Transformation : Terminaline has been implicated in studies exploring the transformation of primary aromatic amines to their imines, demonstrating the potential of terminaline in photocatalytic processes (Yang et al., 2014).

  • Hepato and Nephro-toxicity Protection : Terminalia muelleri, which contains terminaline, has been studied for its protective effects against hepato and nephro-toxicity in mice, suggesting its potential application in treating liver and kidney damage (Fahmy et al., 2016).

properties

CAS RN

15112-49-9

Product Name

Terminaline

Molecular Formula

C23H41NO2

Molecular Weight

363.6 g/mol

IUPAC Name

(3S,4S,5R,8S,9S,10R,13S,14S,17S)-17-[(1S)-1-(dimethylamino)ethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,4-diol

InChI

InChI=1S/C23H41NO2/c1-14(24(4)5)16-8-9-17-15-6-7-19-21(26)20(25)11-13-23(19,3)18(15)10-12-22(16,17)2/h14-21,25-26H,6-13H2,1-5H3/t14-,15-,16+,17-,18-,19-,20-,21-,22+,23+/m0/s1

InChI Key

QTNGLMWAVBOBLJ-RCFZRFIHSA-N

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H]([C@H]4O)O)C)C)N(C)C

SMILES

CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4O)O)C)C)N(C)C

Canonical SMILES

CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4O)O)C)C)N(C)C

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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